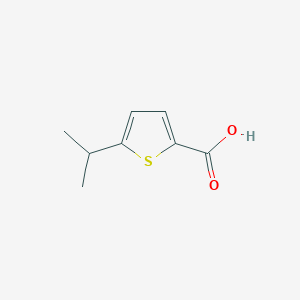

5-isopropylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRLIVDGCWAZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599137 | |

| Record name | 5-(Propan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29481-42-3 | |

| Record name | 5-(Propan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for the Preparation of 5 Isopropylthiophene 2 Carboxylic Acid

Direct Synthesis Approaches and Reaction Conditions Optimization

Direct approaches typically begin with a thiophene (B33073) or a simple substituted thiophene, followed by the sequential or concerted introduction of the isopropyl and carboxylic acid groups. The order of introduction and the choice of reagents are critical for controlling the final substitution pattern.

A common and effective strategy for synthesizing thiophene-2-carboxylic acids is through the oxidation of a corresponding 2-substituted precursor, such as an aldehyde or a ketone. This method is advantageous as the formyl and acetyl groups are readily introduced onto the thiophene ring via electrophilic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts reactions, respectively.

Industrial syntheses of thiophene-2-carboxylic acid often rely on the oxidation of 2-acetylthiophene (B1664040). acs.org The haloform reaction is a classic method, though it generates significant organic byproducts. acs.orggoogle.com More modern approaches utilize catalytic liquid-phase aerobic oxidation, which presents a more cost-effective and environmentally friendly alternative. acs.org For instance, 2-acetylthiophene can be oxidized using a homogeneous catalyst system, such as a mixture of manganese(II) acetate (B1210297) and cobalt(II) acetate, in acetic acid under an oxygen atmosphere. acs.org

Another innovative oxidative method involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of specific metal catalysts. semanticscholar.orgresearchgate.net This system generates reactive species that lead to the formation of methyl 2-thiophenecarboxylate. The reaction is thought to proceed through the formation of 2-oxymethylthiophene, which is then oxidized to the carboxylic acid derivative. semanticscholar.org This method demonstrates regioselectivity; if the 2-position on the thiophene ring is already substituted, the carboxymethyl group is introduced at the 5-position. semanticscholar.org

| Oxidative Method | Precursor | Reagents & Catalysts | Key Features | Reference |

| Classical Oxidation | 2-Acetylthiophene | Haloform reaction (e.g., NaOCl) or Nitric Acid | Established method; can have environmental drawbacks. | acs.orggoogle.com |

| Aerobic Oxidation | 2-Acetylthiophene | O₂, Mn(OAc)₂, Co(OAc)₂, Acetic Acid | Greener approach with fewer byproducts. | acs.org |

| Catalytic Oxidation | Thiophene Derivatives | CCl₄, CH₃OH, VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Forms methyl ester directly; regioselective for 5-position if 2-position is blocked. | semanticscholar.orgresearchgate.net |

Direct carboxylation involves the introduction of a carboxylic acid group onto the thiophene ring via a C-H bond activation or by trapping an organometallic intermediate with carbon dioxide. This approach can be highly efficient for creating the target acid functionality.

A primary strategy is the metallation of the thiophene ring, followed by quenching with CO₂. This typically involves deprotonation at a specific position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive thienyllithium species. google.combeilstein-journals.org The high reactivity of the C-H bond at the α-positions (2- and 5-positions) of thiophene facilitates this reaction. For the synthesis of 5-isopropylthiophene-2-carboxylic acid, this would entail the lithiation of 2-isopropylthiophene at the 5-position, followed by reaction with CO₂. The anhydrous and often cryogenic conditions required for these reactions can be a drawback for large-scale production. google.com

Recent advancements have led to the development of direct C-H carboxylation methods that avoid the need for pre-formed organometallic reagents. One such method utilizes a solvent-free medium of molten carbonates and carboxylates (e.g., Cs₂CO₃ and cesium pivalate) to mediate the reaction between thiophene and CO₂ under relatively mild conditions. mdpi.com This base-mediated system is capable of cleaving the weakly acidic C-H bond, allowing for the subsequent insertion of CO₂. mdpi.com The study found that the choice of carboxylate salt significantly influences the reaction yield. mdpi.com

| Carboxylation Method | Starting Material | Reagents | Key Features | Reference |

| Metallation-Carboxylation | 2-Isopropylthiophene | 1. n-BuLi or LDA2. CO₂ | High yield and regioselectivity; requires anhydrous/anaerobic conditions. | google.combeilstein-journals.org |

| Direct C-H Carboxylation | Thiophene | CO₂, Cs₂CO₃, Cesium Pivalate | Solvent-free; avoids strong organometallic bases; milder conditions. | mdpi.com |

Regioselective Introduction of the Isopropyl Moiety onto the Thiophene Ring

Achieving the correct substitution pattern requires precise control over the introduction of the isopropyl group. The regioselectivity of this step is paramount, whether it is performed on a thiophene-2-carboxylic acid derivative or on a thiophene precursor prior to carboxylation.

Standard electrophilic substitution reactions like Friedel-Crafts alkylation on thiophene are often complicated by polyalkylation and rearrangement of the alkyl group, making them less suitable for introducing an isopropyl group cleanly at a specific position.

More controlled methods rely on the functionalization of pre-activated thiophenes. A powerful technique is the halogen-metal exchange reaction. mdpi.com For instance, a brominated thiophene can be selectively converted into a thienyllithium or thienylmagnesium (Grignard) reagent at the position of the bromine atom. This organometallic intermediate can then react with an isopropylating agent. To synthesize the target molecule, one could start with 2-bromo-5-iodothiophene, selectively perform a halogen-metal exchange at the 5-position, introduce the isopropyl group, and then functionalize the 2-position.

Another advanced strategy involves directed C–H functionalization. acs.orgnih.gov In this approach, a directing group temporarily attached to the thiophene ring guides a metal catalyst to activate a specific C-H bond, allowing for regioselective coupling with a reagent. While specific examples for isopropylation are not widespread, the principle allows for high regiocontrol in C-C bond formation.

Alternative Precursor-Based Synthesis Pathways for this compound

Instead of building the substitution pattern on a pre-existing thiophene ring, an alternative strategy is to construct the thiophene ring itself from acyclic precursors that already contain the required carbon skeleton. Several classical named reactions are available for thiophene synthesis.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. rsc.org To obtain a 5-isopropylthiophene derivative, one would need to synthesize a 1,4-dicarbonyl precursor bearing an isopropyl group at the appropriate position.

The Fiesselmann synthesis provides another route, condensing thioglycolic acid derivatives with α,β-acetylenic esters. rsc.org The Hinsberg synthesis condenses diethyl thiodiglycolate with α-diketones. rsc.org By carefully selecting the acyclic starting materials for these cyclization reactions, it is possible to build the 5-isopropylthiophene core with functional groups that can be converted into a carboxylic acid. These methods offer high versatility in accessing diversely substituted thiophenes by modifying the precursor fragments.

Development of Sustainable and Green Synthesis Protocols for Thiophene Carboxylic Acids

There is a growing emphasis on developing more environmentally benign synthetic methods in chemistry. For the synthesis of thiophene carboxylic acids, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.org

Key areas of development include:

Catalytic Processes: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The use of catalytic aerobic oxidation instead of classical oxidation methods for converting 2-acetylthiophene to its carboxylic acid is a prime example, as it uses oxygen from the air as the terminal oxidant and reduces waste. acs.org

Solvent Choice: Many traditional organic reactions use volatile and often toxic solvents. Research into greener alternatives includes the use of ionic liquids or deep eutectic solvents for thiophene synthesis. rsc.org Furthermore, solvent-free reactions, such as the direct carboxylation of thiophene in a molten carbonate medium, represent a significant improvement. mdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the reactants into the final product. Direct C-H functionalization and carboxylation are highly atom-economical as they avoid the use of activating groups that are later removed. mdpi.comrsc.org

Safer Reagents: Efforts are being made to replace hazardous chemicals. For example, a greener synthesis of halogenated thiophenes uses simple sodium halides in ethanol, mediated by copper, avoiding harsher halogenating agents. nih.gov This principle of using safer, readily available reagents is central to sustainable protocol development.

Derivatization Chemistry and Functional Group Transformations of 5 Isopropylthiophene 2 Carboxylic Acid

Esterification Reactions and Diverse Ester Derivatives

Esterification is a fundamental transformation of carboxylic acids, converting them into esters with various applications. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. derpharmachemica.comchemguide.co.uk

The most common method for synthesizing esters from carboxylic acids and alcohols is the Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The reaction is reversible, and its mechanism involves several equilibrium steps. chemguide.co.ukmasterorganicchemistry.com

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack by the alcohol molecule forms a tetrahedral intermediate. Following this, a proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule regenerates the carbonyl group, forming a protonated ester. The final step is the deprotonation of this intermediate by a base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com The entire six-step mechanism can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemguide.co.uk While specific kinetic studies on 5-isopropylthiophene-2-carboxylic acid are not extensively detailed in the literature, its esterification is expected to follow this well-established Fischer mechanism. The reaction rate is influenced by factors such as the steric hindrance of both the carboxylic acid and the alcohol, and the reaction temperature. derpharmachemica.com

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. |

| 2. Nucleophilic Attack | The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 4. Elimination | The protonated hydroxyl group leaves as a water molecule. |

| 5. Deprotonation | The protonated ester is deprotonated to form the final ester. |

The synthesis of ester derivatives of thiophene-2-carboxylic acids is important for various applications, including their use as intermediates in the development of new pesticides. google.com For instance, certain propargyl thiophene-2-carboxylates have been investigated for their potential as pesticides. google.com The synthesis typically involves reacting the corresponding thiophene-2-carbonyl chloride with an alcohol, such as 3-butyn-1-ol, in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine. google.com This approach, starting from the more reactive acid chloride, is often preferred over direct Fischer esterification for more sensitive or complex alcohols.

| Reaction Type | Reagents | Notes | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water. | chemguide.co.ukmasterorganicchemistry.com |

| Acyl Chloride Route | 1. Thionyl chloride (SOCl₂) 2. Alcohol, Base (e.g., Triethylamine) | Two-step process via a highly reactive acid chloride intermediate. | google.com |

| Coupling Agent Route | Alcohol, DCC, Aminopyridine | Uses a carbodiimide (B86325) to activate the carboxylic acid. | derpharmachemica.com |

Amidation Reactions and Synthesis of Amide Derivatives

Amidation is another crucial functional group transformation of this compound, leading to the formation of amides. This reaction requires the activation of the carboxylic acid to facilitate the reaction with an amine, as amines are generally less reactive nucleophiles than alcohols. lookchemmall.com

In modern organic synthesis, a wide variety of coupling reagents have been developed to promote the formation of amide bonds under mild conditions, minimizing side reactions. uni-kiel.de These reagents are broadly classified into categories such as carbodiimides, phosphonium (B103445) salts, and uronium salts. uni-kiel.depeptide.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and reduce racemization in chiral compounds, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.depeptide.com

Phosphonium Reagents: BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective coupling reagents. PyAOP is particularly useful for coupling sterically hindered amino acids. peptide.comglpbio.com

Uronium Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular due to their high efficiency and rapid reaction times. peptide.com HATU, in particular, is known for its ability to speed up reactions and suppress epimerization. peptide.com

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; often combined with additives like HOBt to prevent side reactions. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective reagents, especially for challenging couplings. peptide.comglpbio.com |

| Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates and low racemization. peptide.com |

The general mechanism for amide bond formation using coupling reagents involves two main stages. lookchemmall.com First, the carboxylic acid is activated by the coupling reagent. This activation step converts the hydroxyl group of the carboxylic acid into a better leaving group. For example, with a carbodiimide like DCC, the carboxylic acid adds across the C=N double bond to form the O-acylisourea intermediate. peptide.com

In the second stage, the amine, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the coupling reagent byproduct (e.g., dicyclohexylurea, which is insoluble and precipitates out of the reaction). peptide.com When additives like HOBt are used, the O-acylisourea intermediate can react first with HOBt to form an activated OBt ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide, effectively minimizing the risk of racemization. peptide.com

Exploration of Other Carboxylic Acid Activation and Modification Pathways

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo several other important transformations. These modifications often begin with an activation step to increase the reactivity of the carboxyl group. mit.eduresearchgate.net

Formation of Acyl Chlorides: This is one of the most common methods for activating a carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into the corresponding acyl chloride. derpharmachemica.combeilstein-journals.org The resulting 5-isopropylthiophene-2-carbonyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. google.com

Formation of Acid Anhydrides: Carboxylic acids can be converted to acid anhydrides, which are also effective acylating agents. peptide.com This can be achieved using dehydrating agents or by reacting a carboxylate salt with an acyl chloride.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. elte.hu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. elte.hu

Conversion to Nitriles: In some synthetic routes, a carboxylic acid may be converted into a nitrile. This is typically a multi-step process. For example, a related thiophene carboxylic acid was first converted to its acid chloride, which was then treated with ammonia (B1221849) to form the primary amide. Subsequent dehydration of the amide using a reagent like phosphorus oxychloride (POCl₃) yielded the corresponding thienylnitrile. beilstein-journals.org

| Transformation | Typical Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl Chloride | google.combeilstein-journals.org |

| Reduction | LiAlH₄ | Primary Alcohol | elte.hu |

| Nitrile Formation (via Amide) | 1. SOCl₂ 2. NH₃ 3. POCl₃ | Nitrile | beilstein-journals.org |

Formation of Acyl Halides and Anhydrides

The conversion of this compound to its corresponding acyl halide, particularly the acyl chloride, is a fundamental transformation that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. This activation is crucial for the synthesis of esters, amides, and other carboxylic acid derivatives.

Common chlorinating agents used for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is a widely employed method for preparing acyl chlorides from carboxylic acids. For instance, the synthesis of 5-chlorothiophene-2-carbonyl chloride is achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride. google.comchemicalbook.com This process typically involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. A patent describes a method for synthesizing 5-chlorothiophene-2-carbonyl chloride where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride in a nonpolar solvent like carbon tetrachloride. The reaction is initiated at a low temperature (below 0°C) and then heated to reflux for 1 to 3 hours. google.com

Similarly, oxalyl chloride is another effective reagent for this transformation and is often used under milder conditions than thionyl chloride. A method for the preparation of thiophene-2-carbonyl chlorides using oxalyl chloride at elevated temperatures has been reported, highlighting its utility for this class of compounds. google.com While specific conditions for this compound are not detailed in the provided search results, the reactivity is expected to be analogous to other 5-substituted thiophene-2-carboxylic acids.

The formation of anhydrides from this compound can be achieved by reacting the corresponding acyl chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent. These anhydrides serve as alternative activating groups for acylation reactions.

Table 1: Common Reagents for Acyl Halide Formation from Thiophene-2-Carboxylic Acids

| Reagent | Typical Reaction Conditions | Product | Reference |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent | 5-Isopropylthiophene-2-carbonyl chloride | google.comchemicalbook.com |

| Oxalyl chloride ((COCl)₂) | Elevated temperature in a suitable solvent | 5-Isopropylthiophene-2-carbonyl chloride | google.com |

Reduction and Decarboxylation Studies

The reduction of the carboxylic acid group in this compound to a primary alcohol, (5-isopropylthiophen-2-yl)methanol, is a significant transformation that provides access to a different class of thiophene derivatives. Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of carboxylic acids to alcohols. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.

While specific studies on the reduction of this compound are not prevalent in the provided literature, the general mechanism for carboxylic acid reduction with LiAlH₄ is well-established. It involves the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the primary alcohol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. However, the decarboxylation of thiophene-2-carboxylic acids is generally reported to be difficult under typical conditions. youtube.com This stability is attributed to the electronic properties of the thiophene ring. In contrast, the decarboxylation of furan-2-carboxylic acid and pyrrole-2-carboxylic acid is known to be more facile. youtube.com Specialized conditions, such as high temperatures or the use of metal catalysts, are often necessary to induce decarboxylation in aromatic and heteroaromatic carboxylic acids. organic-chemistry.org For instance, a method for the decarboxylation of heterocyclic carboxylic acid compounds involves heating in an aprotic polar solvent like N,N-dimethylformamide with an organic acid catalyst at temperatures ranging from 85-150°C. google.com Another study reports the decarboxylation of benzothiophene-2-carboxylic acid, a related heterocyclic compound, using enzymatic methods. researchgate.net

Table 2: Potential Functional Group Transformations of this compound

| Transformation | Reagents/Conditions | Product |

| Reduction | 1. LiAlH₄, Et₂O or THF2. H₂O | (5-Isopropylthiophen-2-yl)methanol |

| Decarboxylation | High temperature, catalyst (e.g., copper), or specialized solvent systems | 2-Isopropylthiophene |

Note: This table is based on general chemical principles and reactions of analogous compounds due to the lack of specific literature for this compound.

Strategies for Derivatization to Enhance Analytical Detectability

For the analysis of this compound, particularly at low concentrations, derivatization is a key strategy to enhance its detectability by chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

For HPLC analysis, especially with fluorescence detection, the carboxylic acid group can be tagged with a fluorescent moiety. nih.gov This pre-column derivatization significantly improves the sensitivity of the analysis. Common derivatizing agents for carboxylic acids include fluorescent hydrazides, anthracenes, and diazoalkanes. nih.gov Coumarin-based reagents, such as 3-bromoacetyl coumarin, have also been successfully employed for the derivatization of carboxylic acids for HPLC with fluorescence detection. researchgate.net These reagents react with the carboxylic acid to form a highly fluorescent ester, which can be easily detected at very low concentrations.

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid. The most common approach is esterification to form a more volatile derivative, such as a methyl ester. This can be achieved by reaction with diazomethane (B1218177) or by acid-catalyzed esterification with methanol. The resulting methyl ester of this compound would be amenable to GC separation and can be identified by its characteristic mass spectrum. The analysis of carboxylic acid methyl esters by GC-MS is a well-established technique. jppres.comresearchgate.net

Table 3: Derivatization Strategies for Enhanced Analytical Detectability

| Analytical Technique | Derivatization Strategy | Common Reagents | Resulting Derivative |

| HPLC with Fluorescence Detection | Introduction of a fluorophore | 3-Bromoacetyl coumarin, Anthracene-based reagents | Fluorescent ester |

| GC-MS | Increase volatility and thermal stability | Diazomethane, Methanol/Acid catalyst | Methyl ester |

Note: The selection of a specific derivatization reagent and method would depend on the analytical requirements, such as the desired sensitivity and the matrix in which the analyte is present.

Reactivity Profiles and Mechanistic Insights into 5 Isopropylthiophene 2 Carboxylic Acid Chemistry

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring is known to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene, with reactions proceeding much faster. Substitution typically occurs preferentially at the C2 (α) position. However, in 5-isopropylthiophene-2-carboxylic acid, the C2 and C5 positions are already substituted, leaving the C3 and C4 (β) positions available for reaction.

The directing effects of the existing substituents determine the regioselectivity of further substitution.

Isopropyl Group (at C5): As an alkyl group, it is an activating substituent that directs incoming electrophiles to the ortho and para positions. Relative to C5, the ortho position is C4.

Carboxylic Acid Group (at C2): This group is deactivating and acts as a meta-director. Relative to C2, the meta position is C4.

Both the activating isopropyl group and the deactivating carboxylic acid group direct electrophilic substitution to the C4 position. This synergistic effect strongly favors the formation of 2,4,5-trisubstituted thiophene derivatives. While Friedel-Crafts acylation of 2,5-dialkylthiophenes occurs at the β-position (C3 or C4), the powerful combined directing effect in this compound makes the C4 position the predicted site of reaction for a variety of electrophiles. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactants | Electrophile | Predicted Major Product |

|---|---|---|

| This compound + HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro-5-isopropylthiophene-2-carboxylic acid |

| This compound + Br₂/FeBr₃ | Br⁺ | 4-Bromo-5-isopropylthiophene-2-carboxylic acid |

Nucleophilic Acyl Substitution Reactions at the Carboxyl Functionality

The carboxylic acid group is a primary site for nucleophilic acyl substitution, a class of reactions fundamental to the synthesis of esters, amides, and other acyl derivatives. These reactions proceed via a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the leaving group.

Direct substitution on the carboxylic acid is often challenging because the hydroxyl group (-OH) is a poor leaving group. Consequently, the carboxylic acid is typically "activated" first. Common strategies include:

Conversion to an Acyl Chloride: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a chlorine atom, creating a highly reactive acyl chloride.

Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxyl group, facilitating amide bond formation. nih.gov

Acid Catalysis (Fischer Esterification): In the presence of a strong acid catalyst, alcohols can react directly with the carboxylic acid to form esters in a reversible equilibrium process.

For instance, the synthesis of various ester and amide derivatives of the closely related 5-bromothiophene-2-carboxylic acid has been extensively documented, employing standard coupling agents like DCC or activating agents like titanium tetrachloride (TiCl₄). nih.govnih.gov

The scope of nucleophilic acyl substitution on this compound is broad, contingent on its initial activation. Once converted to a more reactive derivative, such as an acyl chloride, it can react with a wide array of nucleophiles.

Alcohols: Primary and secondary alcohols readily react to form the corresponding esters.

Amines: Primary and secondary amines react to produce amides. Studies on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrate the successful coupling of an activated thiophene carboxylic acid with an amine. nih.gov

Water (Hydrolysis): More reactive derivatives like acyl chlorides will hydrolyze back to the carboxylic acid in the presence of water.

A key limitation is the low reactivity of the unactivated carboxylic acid. Direct reaction with weak nucleophiles under neutral or basic conditions is generally unsuccessful. Under basic conditions, the acid is deprotonated to form a carboxylate anion, which is highly unreactive towards nucleophilic attack due to the negative charge.

The electronic nature of the thiophene ring and its substituents influences the reactivity of the carboxyl group. The key factors are:

Thiophene Ring: The sulfur atom in the thiophene ring can participate in stabilizing interactions.

Isopropyl Group: As an electron-donating group, the isopropyl substituent increases the electron density of the thiophene ring. This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially making it marginally less reactive towards nucleophiles compared to unsubstituted thiophene-2-carboxylic acid. Studies on the hydrodesulfurization of substituted thiophenes have confirmed the electron-donating nature of alkyl substituents. asianpubs.org

Transformations Involving the Isopropyl Substituent

Reactions specifically targeting the isopropyl group on the this compound molecule are not well-documented in the literature. However, based on general principles of organic chemistry, the carbon atom of the isopropyl group attached to the thiophene ring (a benzylic-type position) is a potential site for radical reactions.

Potential, though not specifically reported for this molecule, transformations could include:

Benzylic Halogenation: Reaction with N-bromosuccinimide (NBS) under radical initiation could potentially introduce a bromine atom at the tertiary carbon of the isopropyl group.

Benzylic Oxidation: Strong oxidizing agents could, under harsh conditions, oxidize the isopropyl group. However, such conditions might also affect the thiophene ring. Milder, more selective methods for benzylic C-H oxidation exist, but their application to this specific substrate has not been described. nih.govorganic-chemistry.org It has been noted that thiophenylmethanol derivatives can be prone to decomposition during certain oxidation reactions. beilstein-journals.org

Theoretical and Experimental Mechanistic Elucidation of Key Reaction Pathways

While specific experimental mechanistic studies on this compound are scarce, computational studies on related structures provide significant insights.

Nucleophilic Acyl Substitution: Density Functional Theory (DFT) and Hartree-Fock calculations have been used to explore the reactivity differences between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. These studies revealed that thiophene-2-carboxylic acid is slightly more reactive toward nucleophiles. A key explanation for this enhanced reactivity is the presence of a specific conformer where an internal hydrogen bond forms between the carboxylic acid proton and the thiophene's sulfur atom. This interaction polarizes the carboxyl group, increasing the electrophilicity of the carbonyl carbon and optimizing the trajectory for nucleophilic attack. This intrinsic property of the 2-carboxythiophene scaffold is expected to be present in the 5-isopropyl derivative as well.

Electrophilic Aromatic Substitution: The mechanism of EAS on aromatic rings is a well-established two-step process involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. For thiophene, the attack at the C3 or C4 position would proceed through a similar intermediate. DFT calculations on the electrophilic substitution of thiophene heterocycles support this mechanism and are used to predict the relative activation energies for substitution at different positions, confirming the influence of substituent directing effects.

Advanced Spectroscopic and Structural Characterization of 5 Isopropylthiophene 2 Carboxylic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-isopropylthiophene-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and their electronic environments can be established.

The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, due to deshielding and hydrogen bonding. princeton.edupressbooks.pub The protons on the thiophene (B33073) ring appear in the aromatic region, with their specific shifts influenced by the electronic effects of the isopropyl and carboxylic acid substituents. The isopropyl group itself presents a characteristic pattern: a septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups.

In the ¹³C NMR spectrum, the carboxyl carbon is found in the highly deshielded region of 165-185 ppm. pressbooks.publibretexts.orglibretexts.org The carbons of the thiophene ring resonate in the aromatic region, while the carbons of the isopropyl group appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|

| -COOH | ~12.0 | ~165-170 | Broad Singlet |

| Thiophene H-3 | ~7.1-7.3 | - | Doublet |

| Thiophene H-4 | ~7.6-7.8 | - | Doublet |

| Thiophene C-2 | - | ~135-140 | - |

| Thiophene C-3 | - | ~128-132 | - |

| Thiophene C-4 | - | ~134-138 | - |

| Thiophene C-5 | - | ~155-160 | - |

| Isopropyl -CH | ~3.0-3.2 | ~34-38 | Septet |

| Isopropyl -CH₃ | ~1.2-1.4 | ~22-25 | Doublet |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation data.

COSY: This homonuclear technique would reveal correlations between scalar-coupled protons. For this compound, a cross-peak between the H-3 and H-4 protons of the thiophene ring would confirm their adjacent positions. Additionally, a strong correlation between the isopropyl methine proton and the methyl protons would be evident.

HSQC/HMQC: These heteronuclear experiments correlate protons with their directly attached carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the thiophene proton signals to the thiophene carbon signals.

HMBC: This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. princeton.edu It would be instrumental in confirming the substitution pattern. For instance, correlations would be expected between the H-3 proton and the C-2, C-4, and C-5 carbons of the thiophene ring. A key correlation would also be observed between the isopropyl methine proton and the C-5 carbon, confirming the position of the isopropyl group.

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers. acs.org Solid-state NMR (ssNMR) is a powerful tool for investigating these structures and identifying the presence of different polymorphic forms, which are distinct crystalline arrangements of the same molecule. Variations in crystal packing and hydrogen-bonding networks lead to different local electronic environments for the nuclei, resulting in distinct ssNMR spectra.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR could be employed to study its solid-state structure. The chemical shifts of the carboxyl carbon, in particular, are sensitive to the hydrogen-bonding environment. The presence of multiple, distinct signals for specific carbons in the ssNMR spectrum can indicate the existence of more than one molecule in the asymmetric unit of the crystal or the presence of a mixture of polymorphs. acs.org Furthermore, advanced ssNMR techniques can provide information on proton dynamics within the hydrogen-bonded dimers. acs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups: the carboxylic acid, the thiophene ring, and the isopropyl group.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is the O-H stretching vibration, which appears as a very broad and intense band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. pressbooks.publibretexts.org The C=O stretching vibration gives rise to a strong, sharp band. In the solid state, where the molecule exists as a hydrogen-bonded dimer, this band is typically found around 1710 cm⁻¹. libretexts.org In a non-polar solvent, where monomers might be present, this band would shift to a higher frequency, near 1760 cm⁻¹. pressbooks.publibretexts.org

Thiophene Ring: The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1300-1500 cm⁻¹ region. The C-S stretching mode is usually found at lower frequencies. jchps.com

Isopropyl Group: The aliphatic C-H stretching vibrations of the methyl and methine groups are observed in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the isopropyl group will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | Thiophene | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | Isopropyl | 2850 - 2980 | Medium-Strong |

| C=O stretch | Carboxylic Acid (dimer) | 1680 - 1720 | Very Strong |

| C=C stretch | Thiophene Ring | 1300 - 1500 | Medium-Strong |

| C-H bend | Isopropyl | 1365 - 1470 | Medium |

| C-O stretch / O-H bend | Carboxylic Acid | 1210 - 1320 / 920-950 | Strong / Medium, Broad |

In the condensed phase, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. nih.govyoutube.com This dimerization has a profound effect on the vibrational spectra. The most direct evidence is the shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1710 cm⁻¹) compared to the monomeric form (~1760 cm⁻¹), which is a hallmark of hydrogen bond formation. libretexts.org

The extreme broadness of the O-H stretching band is also a direct consequence of the strong hydrogen-bonding network. pressbooks.pub Computational studies and Natural Bond Orbital (NBO) analysis on analogues like thiophene-2-carboxylic acid have been used to quantify the strength and nature of these intermolecular and intramolecular interactions. nih.gov Theoretical studies on related flavonoid derivatives show that the inclusion of thiophene groups can modulate the strength of intramolecular hydrogen bonds. acs.org For this compound, vibrational spectroscopy serves as a key experimental method to confirm the presence and strength of the dimeric hydrogen-bonded structure in the solid state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₈H₁₀O₂S), the molecular weight is 170.23 g/mol .

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 170. This molecular ion would then undergo a series of fragmentation reactions, yielding characteristic product ions that help to confirm the structure. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments.

Key predicted fragmentation pathways include:

Loss of the isopropyl group: A prominent fragmentation pathway is the cleavage of the bond between the thiophene ring and the isopropyl group, resulting in the loss of an isopropyl radical (•C₃H₇). This would produce a stable cation at m/z 127.

Alpha-cleavage: Cleavage of the methyl group from the isopropyl substituent is also possible, leading to the loss of a methyl radical (•CH₃) and the formation of an ion at m/z 155.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is a common fragmentation for carboxylic acids, which would yield an ion at m/z 126. researchgate.net

Loss of the carboxyl group: Cleavage of the C-C bond between the thiophene ring and the carboxylic acid can lead to the loss of a •COOH radical, resulting in an ion at m/z 125.

The fragmentation of the parent compound, thiophene-2-carboxylic acid, has been shown to produce major fragments at m/z 111 (loss of •OH) and m/z 83 (loss of •OH and CO). nih.gov Similar pathways, adapted for the isopropyl substituent, are expected for this compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 170 | [M]⁺˙ (Molecular Ion) | - |

| 155 | [M - CH₃]⁺ | •CH₃ |

| 127 | [M - C₃H₇]⁺ | •C₃H₇ |

| 126 | [M - CO₂]⁺˙ | CO₂ |

| 125 | [M - COOH]⁺ | •COOH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the chemical formula C₈H₁₀O₂S, the theoretical exact mass can be calculated.

The expected monoisotopic mass is a key value obtained from HRMS, which helps in the unambiguous identification of the compound. For an analogue, 5-(2-acetylphenyl)thiophene-2-carboxylic acid (C₁₃H₁₀O₃S), the computed exact mass is 246.03506535 Da. nih.gov This highlights the level of precision achieved by HRMS.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₈H₁₀O₂S | 170.04015 |

Note: The theoretical exact mass for this compound was calculated based on its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation.

Based on the general fragmentation patterns of carboxylic acids and thiophene derivatives, several characteristic fragments would be expected. libretexts.orgmiamioh.edu The fragmentation of the thiophene ring and the loss of the carboxylic acid group or parts of it are common pathways.

Predicted Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| 171.0474 [M+H]⁺ | 153.0369 | H₂O | Loss of a water molecule |

| 171.0474 [M+H]⁺ | 125.0423 | COOH₂ | Loss of the carboxylic acid group |

| 171.0474 [M+H]⁺ | 129.0263 | C₃H₆ | Loss of propene from the isopropyl group |

Note: The predicted fragmentation data is based on general principles of mass spectrometry and has not been experimentally verified for this specific compound.

X-ray Crystallography for Crystalline State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, the structure of a closely related analogue, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, provides significant insights into the likely solid-state conformation. nih.gov

For 5-(methoxycarbonyl)thiophene-2-carboxylic acid, the crystal system is monoclinic with the space group P2₁/c. nih.gov The thiophene ring and the carboxylic acid group are nearly coplanar, which suggests an extended π-conjugation. nih.gov

Crystallographic Data for the Analogue 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2813(18) |

| b (Å) | 5.9833(6) |

| c (Å) | 7.3446(8) |

| β (°) | 99.081(1) |

| Volume (ų) | 793.30(14) |

Data obtained from the crystallographic study of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. nih.gov

Polymorphism Studies and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netsemanticscholar.org Different polymorphs of a compound can exhibit different physical properties. The study of polymorphism is crucial in the pharmaceutical industry as it can impact the stability, solubility, and bioavailability of a drug. researchgate.net

The analysis of crystal packing reveals how molecules are arranged in the crystal lattice. In the case of thiophene carboxylic acids, molecules often form dimers through hydrogen bonding, which then pack into layers or more complex three-dimensional structures. nih.gov The specific packing arrangement is influenced by factors such as the nature of the substituents on the thiophene ring.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

Hydrogen bonding plays a crucial role in the supramolecular assembly of carboxylic acids in the solid state. nih.gov For 5-(methoxycarbonyl)thiophene-2-carboxylic acid, molecules are connected by intermolecular O—H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov This is a very common motif for carboxylic acids.

It is highly probable that this compound would also form similar hydrogen-bonded dimers in the solid state. These dimers would then assemble into a larger supramolecular structure through weaker intermolecular interactions.

Hydrogen Bond Geometry for the Analogue 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O—H···O | 0.82 | 1.82 | 2.639(2) | 173 |

Data obtained from the crystallographic study of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. nih.gov

Chiroptical Spectroscopies for Enantiomeric Characterization (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. nih.gov this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization of the carboxylic acid group with a chiral alcohol, the resulting enantiomers could be characterized using these techniques.

The determination of the absolute configuration of chiral carboxylic acids can sometimes be complicated by the formation of aggregates through hydrogen bonding. nih.gov In such cases, converting the carboxylic acid to its salt or anhydride (B1165640) can simplify the spectral analysis. nih.gov For chiral thiophene-based molecules, chiroptical properties can be very sensitive to the molecular conformation and aggregation state. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Isopropylthiophene 2 Carboxylic Acid

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various electronic properties by modeling the electron density of the system. For 5-isopropylthiophene-2-carboxylic acid, DFT would be employed to investigate its geometry, orbital energies, and electrostatic potential, typically using functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p) or larger.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For this compound, conformational analysis is crucial. The primary sources of conformational variability would be the rotation around the C2-C(arboxylic) single bond and the rotation of the isopropyl group at the C5 position.

Carboxylic Acid Orientation: The orientation of the carboxylic acid group relative to the thiophene (B33073) ring is a key factor. Studies on the parent compound, thiophene-2-carboxylic acid, have shown the existence of different conformers. acs.org A key conformation involves an intramolecular hydrogen bond between the carboxylic proton and the sulfur atom of the thiophene ring, which can significantly influence the molecule's reactivity. acs.org

Isopropyl Group Rotation: The bulky isopropyl group can also rotate, leading to different spatial arrangements that could influence steric hindrance and interactions with neighboring molecules.

A computational scan of the potential energy surface by systematically rotating these bonds would identify all possible stable conformers and the energy barriers between them, revealing the most likely structures to be found under experimental conditions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the analysis would involve:

HOMO: The electron-rich thiophene ring and the electron-donating nature of the alkyl isopropyl group would lead to the HOMO being primarily localized over the thiophene ring system.

LUMO: The LUMO is expected to be distributed over the electron-withdrawing carboxylic acid group and the conjugated system of the thiophene ring. acs.org

Energy Gap: The presence of the electron-donating isopropyl group would be expected to raise the energy of the HOMO more significantly than the LUMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to the unsubstituted thiophene-2-carboxylic acid, indicating a potentially higher reactivity.

Table 1: Illustrative Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and the molecule's capacity as an electron donor. | The value would be relatively high (less negative) due to the electron-donating effects of the thiophene ring and the isopropyl substituent. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and the molecule's capacity as an electron acceptor. | The value would be influenced by the electron-withdrawing carboxylic acid group, with density localized on the π* orbitals of the conjugated system. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). A key indicator of chemical reactivity and stability. | Expected to be relatively small, suggesting higher reactivity compared to molecules with large gaps. The isopropyl group likely reduces the gap relative to unsubstituted thiophene-2-carboxylic acid. |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): The most electron-rich regions would be centered on the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic attack. The thiophene sulfur atom would also exhibit a region of negative potential.

Positive Potential (Blue): The most electron-poor region would be located around the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated in acid-base reactions.

This analysis provides crucial insights into where the molecule would interact with other reagents, solvents, or biological receptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound, typically placed in a simulation box with an explicit solvent like water, would provide insights into:

Conformational Dynamics: Observing how the molecule's shape changes over time, including rotations of the isopropyl and carboxylic acid groups, and the flexibility of the thiophene ring. nih.gov

Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules. This is crucial for understanding its solubility and behavior in aqueous environments.

Aggregation Behavior: At higher concentrations, MD can simulate how multiple molecules of this compound might interact with each other, for instance, to form dimers through hydrogen bonding between their carboxylic acid groups.

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is a dominant method, other computational approaches offer complementary information.

Ab Initio Methods: Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller–Plesset perturbation theory, MP2) are derived directly from theoretical principles without empirical parameters. Comparing DFT results with those from ab initio methods, such as Hartree-Fock, can provide a more profound understanding of the electronic structure, particularly the delocalization of molecular orbitals. acs.org

Semi-Empirical Methods: These methods, such as AM1 or PM7, are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify calculations. While less accurate, they are highly useful for preliminary conformational searches on large molecules or for modeling very large systems where more computationally expensive methods are not feasible.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, this would allow for the assignment of specific peaks to the stretching and bending of bonds, such as the C=O and O-H stretches of the carboxylic acid and the C-H vibrations of the isopropyl group and thiophene ring.

NMR Spectroscopy: It is also possible to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Comparing the calculated chemical shifts to an experimental NMR spectrum serves as a stringent test of the computed molecular geometry and electronic environment. nih.gov

A strong correlation between the predicted and experimental spectra would confirm that the computational model provides a reliable representation of the molecule's structure and electronic properties.

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the transient nature of transition states, which are often difficult to capture through experimental means alone. For this compound, while specific computational studies on its reaction mechanisms are not extensively documented in publicly available literature, the established methodologies applied to analogous thiophene derivatives provide a clear framework for how such investigations would be conducted. These approaches are crucial for predicting reactivity, understanding reaction pathways, and designing novel synthetic routes.

Density Functional Theory (DFT) stands out as the most prevalent computational method for studying the reactivity of thiophene-based compounds. researchgate.netresearchgate.net DFT calculations can provide valuable insights into the electronic structure and geometry of reactants, intermediates, transition states, and products. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway and calculate key thermodynamic and kinetic parameters.

A primary area of investigation for this compound would be electrophilic aromatic substitution (SEAr) reactions on the thiophene ring. Computational studies on thiophene and its substituted derivatives have successfully predicted the regioselectivity of such reactions. researchgate.net For this compound, theoretical calculations would likely focus on determining the activation energies for electrophilic attack at the different available positions on the thiophene ring. The isopropyl group at the 5-position is an electron-donating group, which is expected to activate the ring towards electrophilic attack, while the carboxylic acid group at the 2-position is deactivating. DFT calculations could precisely quantify these electronic effects and predict the most probable site of substitution.

The analysis of a hypothetical electrophilic substitution reaction on this compound would involve the following computational steps:

Geometry Optimization: The ground state geometries of the reactant (this compound) and the electrophile are optimized to find their lowest energy conformations.

Transition State Searching: Advanced algorithms are used to locate the transition state structure for the electrophilic attack at each possible position on the thiophene ring. This involves identifying a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that the identified transition state correctly connects the reactant and the desired intermediate or product on the reaction pathway.

Energy Profile Construction: The relative energies of the reactants, transition states, and products are calculated to construct the reaction energy profile. This profile provides the activation energy barrier, which is a critical determinant of the reaction rate.

The table below illustrates the kind of data that would be generated from a computational study on the electrophilic nitration of a substituted thiophene, which could be analogously applied to this compound.

| Position of Substitution | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|

| C3 | 15.2 | +2.5 |

| C4 | 12.7 | 0.0 |

Another important class of reactions for this compound involves the carboxylic acid moiety, such as esterification or amidation. Computational studies can model these reactions to understand the mechanism, which typically proceeds through a tetrahedral intermediate. Transition state analysis would reveal the energy barriers for the formation and breakdown of this intermediate.

Furthermore, computational methods can be employed to investigate potential side reactions or rearrangements. For instance, the decarboxylation of thiophene-2-carboxylic acids under certain conditions could be modeled to predict the feasibility and mechanism of such a transformation for the 5-isopropyl derivative. zendy.io

The insights gained from these computational approaches are invaluable for rationalizing experimental observations and for the predictive design of new reactions and functional materials based on this compound.

Applications of 5 Isopropylthiophene 2 Carboxylic Acid As a Chemical Building Block and in Materials Science

Integration into Polymeric Architectures and Functional Macromolecules

Thiophene-containing polymers are a cornerstone of materials science, particularly for applications in electronics and photonics, owing to their conductivity and stability. While dicarboxylic acids like 2,5-thiophenedicarboxylic acid (TDCA) are commonly used to form the backbone of polyesters and polyamides, monofunctional derivatives such as 5-isopropylthiophene-2-carboxylic acid are suitable for integration as pendant groups that functionalize a polymer chain.

A significant body of research exists on polyesters derived from TDCA, which serve as bio-based alternatives to petroleum-derived polymers like poly(ethylene terephthalate) (PET). nih.govmdpi.com These thiophene-based polyesters have shown enhanced crystallization ability, ductility, and excellent gas barrier properties, making them suitable for sustainable packaging. nih.govmdpi.com The synthesis typically involves a two-stage melt polycondensation of dimethyl 2,5-thiophenedicarboxylate with various diols. mdpi.com

Although this compound cannot form a polymer backbone in the same way, its structure is ideal for being grafted onto a pre-existing polymer or for being used as a chain-terminating agent. By converting the carboxylic acid to a reactive group (e.g., an acrylate (B77674) or methacrylate (B99206) ester), it could be co-polymerized with other monomers to introduce the isopropyl-thiophene moiety as a side chain. Such functionalization could be used to fine-tune the properties of the resulting macromolecule, including:

Solubility: The lipophilic isopropyl group can enhance solubility in common organic solvents, improving processability.

Morphology: The bulky side group can influence chain packing and film morphology, which is critical for performance in electronic devices.

Electronic Properties: The electron-rich thiophene (B33073) unit can impart specific electronic or optical characteristics to an otherwise inert polymer backbone.

Role in the Design of Novel Organic Semiconductor Materials

Thiophene-based π-conjugated molecules and polymers are among the most extensively studied classes of organic semiconductors. nih.gov Their utility in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) stems from the ability of the thiophene ring to facilitate efficient charge transport. nih.govresearchgate.net The design of high-performance organic semiconductors requires careful tuning of molecular structure to control properties such as the electronic bandgap, charge carrier mobility, and solid-state packing. researchgate.net

Functional groups attached to the thiophene core play a pivotal role in this tuning process. Alkyl groups, such as the isopropyl group in this compound, are known to enhance the solubility of conjugated materials and influence their molecular packing in the solid state, which directly impacts charge transport efficiency. beilstein-journals.org The carboxylic acid function is also highly valuable in semiconductor design. It can serve as an anchoring group to bind molecules to metal oxide surfaces (e.g., in dye-sensitized solar cells or as interlayers in OFETs) or be converted into other functional groups that can direct the synthesis of more complex, conjugated A-D-A (acceptor-donor-acceptor) type structures. acs.org

For example, syntheses of complex A-D-A type organic semiconductors have utilized thiophene-based building blocks which are elaborated through a series of coupling reactions. acs.org While specific use of this compound is not prominently documented in literature for this purpose, its structure provides the essential components for such applications: an electron-rich donor (thiophene ring), a solubility-enhancing/packing-modifying group (isopropyl), and a reactive handle (carboxylic acid) for further chemical elaboration or surface anchoring.

Application in Supramolecular Systems and Self-Assembled Structures

The formation of ordered, non-covalent assemblies is a key principle in creating functional nanomaterials. Thiophene-based molecules functionalized with carboxylic acids are excellent candidates for building such supramolecular systems due to their ability to participate in specific intermolecular interactions.

The primary interactions that drive the self-assembly of these molecules are:

Hydrogen Bonding: The carboxylic acid group can form strong, directional hydrogen bonds, most commonly leading to the formation of centrosymmetric dimers. nih.gov This interaction is highly reliable for programming molecular association.

π-π Stacking: The flat, aromatic thiophene rings can stack on top of one another, facilitating electronic communication between molecules.

Studies using scanning tunneling microscopy (STM) on carboxylic acid-functionalized oligothiophenes have shown that molecules arrange themselves on surfaces into highly ordered monolayers. beilstein-journals.org In these structures, the molecules lie flat, and the assembly is stabilized by both hydrogen-bond formation between the terminal carboxylic acid groups of adjacent molecules and van der Waals interactions between the alkyl side chains. beilstein-journals.org Similarly, a pentathiophene derivative functionalized with a carboxylic acid group has been shown to form self-assembled monolayers on mica, with the molecules packed in a nearly upright orientation. nih.gov

Furthermore, related dicarboxylic acids, such as thiophene-2,5-dicarboxylic acid, have been used as building blocks to construct one-, two-, and three-dimensional coordination polymers by reacting them with metal ions. rsc.org The resulting metal-organic frameworks (MOFs) can have porous structures with potential applications in catalysis and separation. rsc.org

This compound possesses the key features to participate in analogous self-assembly. It would be expected to form hydrogen-bonded dimers in solution and in the solid state. On surfaces or in larger aggregates, the interplay between the hydrogen bonding of the acid, the π-stacking of the thiophene rings, and the steric influence of the isopropyl groups would direct the final supramolecular architecture.

Development of Chemosensors and Recognition Elements

A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color (colorimetric) or fluorescence (fluorometric). A typical chemosensor consists of two key components: a recognition element (receptor) that selectively binds to the analyte and a signaling unit (transducer) that reports this binding event.

Thiophene-based compounds are well-suited for use as signaling units due to their fluorescent and electrochemical properties. The carboxylic acid group is a classic recognition element, capable of binding to various analytes through interactions such as:

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, allowing it to bind to complementary molecules like amides or other carboxylic acids.

Deprotonation/Coordination: In the presence of a base, the carboxylate anion can act as a binding site for metal cations.

The binding of an analyte to the carboxylic acid group of this compound could perturb the electronic structure of the thiophene ring. This perturbation can lead to a detectable change in its absorption or fluorescence spectrum, forming the basis of a sensing mechanism. For instance, coordination of a metal ion could quench the fluorescence of the thiophene ring or cause a shift in its emission wavelength. While specific chemosensors based on this compound are not widely reported, the fundamental components for molecular recognition and signaling are present in its structure, making it a promising candidate for the rational design of new sensory materials.

Catalytic Roles and Applications of 5 Isopropylthiophene 2 Carboxylic Acid Derivatives

Exploration of 5-Isopropylthiophene-2-carboxylic Acid as an Organocatalyst

While the direct application of this compound as an organocatalyst is not yet extensively documented in scientific literature, the inherent functionalities of the molecule suggest its potential in this domain. The carboxylic acid moiety can act as a Brønsted acid catalyst, protonating substrates and activating them for subsequent reactions. Furthermore, the thiophene (B33073) ring, being an electron-rich aromatic system, can participate in non-covalent interactions, such as π-π stacking, to orient substrates within a catalytic cycle.

The potential for this compound and its derivatives to act as organocatalysts can be inferred from the broader family of thiophene-containing molecules. For instance, chiral thiophene derivatives have been successfully employed in asymmetric organocatalysis. These catalysts often rely on the thiophene scaffold to create a well-defined chiral environment around the catalytic site. Future research may focus on modifying the this compound structure to enhance its catalytic activity and enantioselectivity in various organic transformations.

Ligand Scaffold Design for Metal-Catalyzed Reactions

The most significant catalytic applications of this compound derivatives are currently found in their role as ligands for transition metal catalysts. The thiophene ring and the carboxylic acid group provide excellent coordination sites for a variety of metals, enabling the formation of stable and catalytically active complexes.

The sulfur atom in the thiophene ring and the oxygen atoms of the carboxylate group of this compound can act as effective donors for transition metal ions. This allows for the formation of a range of coordination complexes with metals such as palladium, copper, rhodium, and ruthenium. The coordination mode can vary, with the ligand acting as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse metal-organic frameworks and discrete molecular complexes.

The isopropyl group at the 5-position of the thiophene ring can exert a significant steric influence on the coordination sphere of the metal center. This steric hindrance can be strategically utilized to control the number of ligands coordinating to the metal, influence the geometry of the resulting complex, and modulate its catalytic activity and selectivity.

Table 1: Potential Coordination Modes of 5-Isopropylthiophene-2-carboxylate with Transition Metals

| Coordination Mode | Description | Potential Metal Partners |

| Monodentate (S) | Coordination through the sulfur atom of the thiophene ring. | Pd(II), Pt(II) |

| Monodentate (O) | Coordination through one oxygen atom of the carboxylate. | Cu(I), Ag(I) |

| Bidentate (S,O) | Chelating coordination through the sulfur atom and one oxygen of the carboxylate. | Pd(II), Rh(I), Ru(II) |

| Bridging (O,O') | The carboxylate group bridges two metal centers. | Cu(II), Zn(II) |

This table presents potential coordination modes based on the known chemistry of thiophene-2-carboxylic acid derivatives.